![molecular formula C12H18N4O B7517107 N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide, also known as DMXAA or Vadimezan, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since undergone numerous preclinical and clinical trials to evaluate its efficacy and safety. In
作用机制
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide's mechanism of action is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-alpha and IL-6, which are involved in the immune response. This compound has also been shown to increase the permeability of the blood-brain barrier, which could potentially be useful in the treatment of brain tumors.
实验室实验的优点和局限性
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It has also been extensively studied in preclinical models, which provides a wealth of information for researchers. However, this compound has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It has also been shown to have toxic effects at high doses, which can limit its use in clinical trials.
未来方向
There are several future directions for research on N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research on the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve its efficacy. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as inflammatory disorders and infectious diseases.
Conclusion
This compound is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It works by targeting the tumor vasculature and inducing the destruction of existing blood vessels and the inhibition of new blood vessel formation, ultimately resulting in tumor cell death. While this compound has several advantages for use in lab experiments, it also has limitations, such as poor solubility in water and toxic effects at high doses. However, ongoing research is exploring new formulations, biomarkers, and combination therapies to improve its efficacy and expand its potential use in the treatment of other diseases.
合成方法
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine, followed by reaction with 1,4-dibromobutane and pyrrolidine-1-carboxylic acid. The resulting compound is then purified to obtain this compound in its final form.
科学研究应用
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, including lung, breast, and colon cancer. This compound works by targeting the tumor vasculature, leading to the destruction of existing blood vessels and the inhibition of new blood vessel formation, ultimately resulting in tumor cell death.
属性
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15(2)11-6-5-10(9-13-11)14-12(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQHGRGDIFGWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

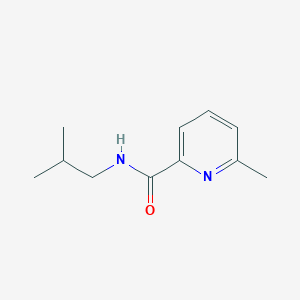
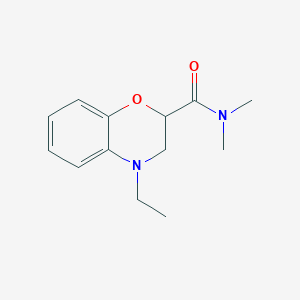



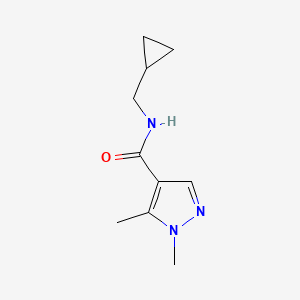

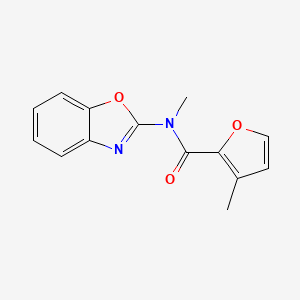

![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)
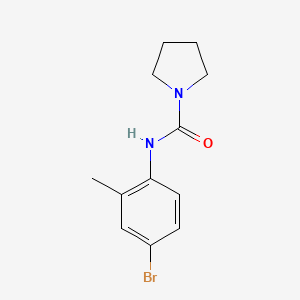
![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
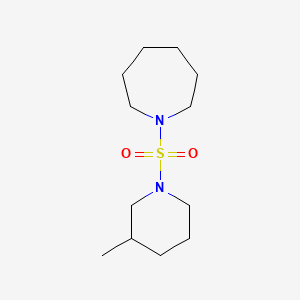
![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)